Sodium carbonate-13C (CAS 93673-48-4) is a stable, solid-state isotopic precursor widely utilized in metabolic tracing, NMR spectroscopy, and the synthesis of 13C-labeled active pharmaceutical ingredients (APIs). As a highly water-soluble and easily weighable inorganic salt, it provides a reliable, quantifiable source of 13C without the handling complexities of gaseous carbon isotopes. Its high isotopic enrichment (typically ≥99 atom % 13C) and robust thermal stability make it a foundational procurement choice for laboratories requiring precise stoichiometric control in both aqueous labeling and controlled 13CO2 generation [1].
Substituting Sodium carbonate-13C with alternatives like 13CO2 gas or Barium carbonate-13C introduces severe processability and handling bottlenecks. While 13CO2 is a direct labeling agent, it requires specialized high-pressure gas manifolds, making precise stoichiometric dosing difficult and increasing the risk of costly isotopic loss through leaks [1]. Conversely, Barium carbonate-13C is a solid but suffers from extreme aqueous insolubility and heavy metal toxicity, rendering it unsuitable for direct biological media supplementation or aqueous-phase reactions. Furthermore, attempting to use Sodium bicarbonate-13C alters the reaction pH and thermal decomposition profile, complicating high-temperature solid-state syntheses and base-catalyzed exchanges where a stable, highly alkaline 13C source is strictly required.
For applications requiring 13CO2, procuring the solid Sodium carbonate-13C allows for precise gravimetric dosing on standard analytical balances, followed by quantitative gas release via simple acidulation (e.g., with HCl or H2SO4). In contrast, direct procurement of 13CO2 gas requires volumetric or pressure-based dosing through specialized manifolds, which introduces higher margins of error for small-scale reactions and risks isotopic loss [1].
| Evidence Dimension | Dosing precision and handling complexity |
| Target Compound Data | Na2^13CO3: Solid, weighable to sub-milligram precision; >99% quantitative release of 13CO2 via acid addition in ambient-pressure glassware. |
| Comparator Or Baseline | 13CO2 gas: Requires pressurized cylinders, gas-tight manifolds, and pressure-based dosing. |
| Quantified Difference | Eliminates the need for high-pressure gas infrastructure while allowing exact stoichiometric generation of 13CO2 on demand. |
| Conditions | Benchtop isotopic labeling and closed-chamber biological feeding assays. |
Procuring the solid carbonate salt drastically reduces equipment overhead and isotopic waste by enabling precise, on-demand 13CO2 generation using standard laboratory glassware.
When formulating aqueous media for metabolic tracing or conducting water-based syntheses, the solubility of the 13C precursor is critical. Sodium carbonate-13C exhibits exceptionally high aqueous solubility (~21.5 g/100 mL at 20°C), whereas alternative solid precursors like Barium carbonate-13C are virtually insoluble (~0.0014 g/100 mL) [1].
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | Na2^13CO3: ~21.5 g/100 mL |
| Comparator Or Baseline | Ba13CO3: ~0.0014 g/100 mL |
| Quantified Difference | Sodium carbonate-13C is over 15,000 times more soluble in water than barium carbonate-13C. |
| Conditions | Standard aqueous media at 20°C. |
High aqueous solubility is strictly required for direct dissolution into biological media or aqueous synthetic pathways, making the sodium salt the only viable choice over barium.
For high-temperature solid-state reactions, precursor stability dictates isotopic retention. Sodium carbonate-13C remains stable up to its melting point of 851°C. In contrast, Sodium bicarbonate-13C begins to thermally decompose into carbonate, water, and CO2 at temperatures as low as 50°C, leading to rapid and premature loss of the 13C label before high-temperature reactions can proceed [1].
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | Na2^13CO3: Stable up to ~851°C |
| Comparator Or Baseline | NaHCO3-13C: Decomposition onset at ~50°C |
| Quantified Difference | Sodium carbonate-13C provides over 800°C of additional thermal stability margin compared to the bicarbonate form. |
| Conditions | High-temperature calcination and solid-state inorganic syntheses. |
For high-temperature material synthesis or flux applications, the carbonate form prevents premature isotopic loss, ensuring the 13C remains in the target matrix.
In synthetic pathways requiring both a 13C label and a basic environment, the choice of salt directly impacts the reaction matrix. A 0.1 M aqueous solution of Sodium carbonate-13C provides a strongly alkaline pH of ~11.6, whereas the equivalent concentration of Sodium bicarbonate-13C yields a weakly basic pH of ~8.3 [1].
| Evidence Dimension | Aqueous solution pH (0.1 M) |
| Target Compound Data | Na2^13CO3: pH ~11.6 |
| Comparator Or Baseline | NaHCO3-13C: pH ~8.3 |
| Quantified Difference | Sodium carbonate-13C provides a reaction environment that is over 3 pH units more alkaline. |
| Conditions | 0.1 M aqueous solution at 25°C. |
When a synthesis requires both a strong base and a 13C label, procuring the carbonate form eliminates the need for supplementary bases that might complicate the reaction matrix.
Ideal for agricultural and metabolic tracing studies (e.g., plant rhizodeposition or microbial assimilation) where precisely timed pulses of 13CO2 are required. By acidifying Sodium carbonate-13C in a closed chamber, researchers can generate exact stoichiometric amounts of 13CO2 without the infrastructure required for pressurized gas cylinders [1].
Because of its high aqueous solubility and non-toxicity compared to barium salts, this compound is the preferred 13C carbon source for liquid cultures, including algae, bacteria, and mammalian cell lines used in fluxomics and NMR-based metabolic profiling [1].
Serves as a foundational building block for synthesizing complex 13C-labeled drugs and photoinitiators. Its solid state allows for precise gravimetric addition in base-catalyzed carboxylations or isotopic exchange reactions, while its high alkalinity streamlines base-dependent synthetic steps [1].
Chosen over sodium bicarbonate-13C for high-temperature solid-state reactions where premature thermal decomposition would lead to isotopic loss. Its stability up to 851°C ensures that the 13C label is effectively incorporated into the final material matrix during calcination [1].